molecular formula C16H18N2O B10996608 2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-benzyl-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B10996608
M. Wt: 254.33 g/mol
InChI Key: HQYPWJAXZMJYOV-UHFFFAOYSA-N
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Description

2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one is a heterocyclic compound that features a unique fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with cycloheptanone, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-one
  • 2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-4-one

Uniqueness

2-Benzyl-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one is unique due to its specific ring structure and the position of the benzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-benzyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C16H18N2O/c19-16-11-14-9-5-2-6-10-15(14)17-18(16)12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2

InChI Key

HQYPWJAXZMJYOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC3=CC=CC=C3

Origin of Product

United States

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